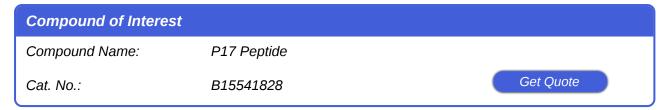


Application Notes and Protocols for Intravitreal Injection of P17 Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

P17 is a synthetic peptide that acts as an inhibitor of Transforming Growth Factor-beta (TGF- β).[1][2][3] In the context of ophthalmology, P17 has been investigated as a potential therapeutic agent for retinal diseases characterized by pathological angiogenesis, such as choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration (AMD).[1][2] TGF- β is a multifunctional cytokine that plays a complex role in angiogenesis, inflammation, and fibrosis. By inhibiting TGF- β , P17 aims to modulate the signaling pathways that contribute to the development and progression of CNV.[1][4]

These application notes provide a summary of the preclinical data on the intravitreal use of P17 and detailed protocols for its experimental application in a rat model of laser-induced CNV.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of intravitreal **P17 peptide** in a rat model of laser-induced choroidal neovascularization.

Table 1: Efficacy of Intravitreal P17 on Choroidal Neovascularization (CNV) Area



Treatment Group	Dosage	Time Point	Mean CNV Area (pixels) vs. Control	Statistical Significance (p-value)
High-Dose P17 (HD-17)	20 mg/mL	Week 2	Significantly Lower	< 0.05
High-Dose P17 (HD-17)	20 mg/mL	Week 3	Significantly Lower	< 0.05
High-Dose P17 (HD-17)	20 mg/mL	Week 4	Significantly Lower	< 0.05
Low-Dose P17 (LD-17)	1 mg/mL	Weeks 1-4	Not Significantly Different	Not Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2]

Table 2: Effect of High-Dose Intravitreal P17 (20 mg/mL) on Retinal and RPE Protein Levels

Protein	Tissue	Outcome vs. Control	Statistical Significance (p- value)
VEGF	RPE & Retina	Decreased	< 0.05
TGF-β	RPE & Retina	Decreased	< 0.05
PDGF	RPE	Decreased	< 0.05
pSMAD-2	Not Specified	No significant difference observed in single intravitreal P17 group	Not Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2][4]

Table 3: Effect of Intravitreal P17 on Gene Expression



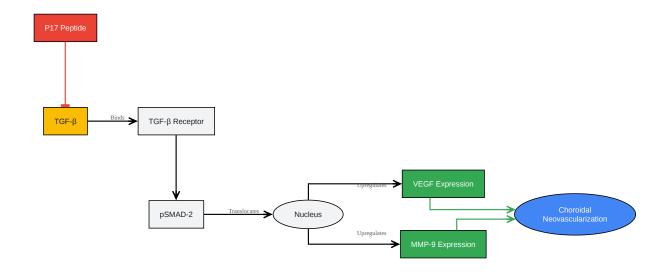
Treatment Group	Gene	Outcome vs. Control	Statistical Significance (p- value)
IVT-17 (20 mg/mL)	MMP-9	Decreased	Significant
IVT-17 (20 mg/mL)	VEGF	No significant difference	Not Specified

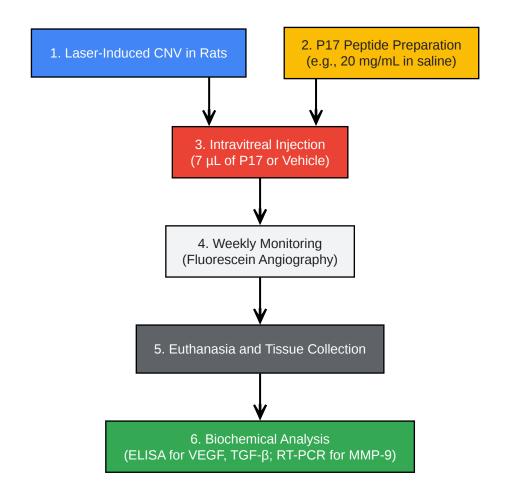
Data extracted from studies on laser-induced CNV in Long-Evans rats.[1]

Signaling Pathway

The **P17 peptide** functions by inhibiting the activity of TGF-β.[1][3] In the context of choroidal neovascularization, this inhibition disrupts a key signaling cascade involved in angiogenesis. TGF-β binding to its receptor activates the intracellular phosphorylation of SMAD-2, leading to the formation of pSMAD-2, which then translocates to the nucleus to regulate the transcription of target genes.[1][4] P17's inhibition of TGF-β is expected to reduce pSMAD-2 levels, thereby downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and modulating the activity of matrix metalloproteinases (MMPs) involved in tissue remodeling during neovascularization.[1][2]









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